molecular formula C24H29NO5S B6116955 ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate

ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate

Cat. No. B6116955
M. Wt: 443.6 g/mol
InChI Key: PHHNHTVYNNNZAQ-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate, also known as S1P1 receptor agonist, is a synthetic compound that has been extensively studied in the field of pharmacology. This compound has shown promising results in various scientific research applications, including its use as a potential treatment for multiple sclerosis, cancer, and other autoimmune diseases.

Mechanism of Action

Ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate acts as an agonist for the ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate receptor, which is a G protein-coupled receptor found on the surface of various cells, including immune cells. The activation of this receptor leads to the internalization of the receptor and the subsequent inhibition of immune cell migration. This can prevent the migration of immune cells into the central nervous system, reducing inflammation and preventing damage to the myelin sheath.
Biochemical and physiological effects:
Ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. In addition to its immunomodulatory effects, it has also been shown to have anti-cancer properties. Studies have shown that ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate receptor agonists can induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have anti-inflammatory effects in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate in lab experiments is its specificity for the ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate receptor. This allows for more precise and targeted experiments. However, one of the limitations is the lack of long-term safety data, which can limit its use in clinical trials.

Future Directions

There are several future directions for the study of ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate. One potential direction is the development of new ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate receptor agonists with improved pharmacokinetic properties. Another direction is the exploration of its potential use in the treatment of other autoimmune diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate involves the reaction of 4-acetylbenzenesulfonyl chloride with 2-methylbenzylmagnesium bromide, followed by the addition of piperidine and ethyl chloroformate. The resulting compound is then purified using column chromatography.

Scientific Research Applications

Ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as a treatment for multiple sclerosis. Studies have shown that ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate receptor agonists can prevent the migration of immune cells into the central nervous system, reducing inflammation and preventing damage to the myelin sheath.

properties

IUPAC Name

ethyl 1-(4-acetylphenyl)sulfonyl-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5S/c1-4-30-23(27)24(16-21-9-6-5-8-18(21)2)14-7-15-25(17-24)31(28,29)22-12-10-20(11-13-22)19(3)26/h5-6,8-13H,4,7,14-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHNHTVYNNNZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C)CC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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